
(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol
Overview
Description
(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol, also known as tert-butylphenylpropanolol, is a chemical compound that belongs to the class of beta-blockers. It is a chiral molecule with two enantiomers, (R)- and (S)-.
Mechanism of Action
(2R)-3-(4-(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can help in the treatment of hypertension and other cardiovascular diseases. It also reduces the oxygen demand of the heart, which can help in the treatment of angina.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-3-(4-(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol include a decrease in heart rate, blood pressure, and cardiac output. It also leads to a decrease in the contractility of the heart, which can help in the treatment of arrhythmia. In addition, it can cause bronchoconstriction, which can be a limitation in the treatment of patients with asthma or chronic obstructive pulmonary disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2R)-3-(4-(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol in lab experiments is its high selectivity for the beta-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, its limitations include its potential for causing bronchoconstriction, which can be a confounding factor in experiments involving the respiratory system.
Future Directions
There are several future directions for the research on (2R)-3-(4-(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol. One direction is to investigate its potential use in the treatment of anxiety and panic disorders. Another direction is to study its potential for preventing cardiovascular diseases in patients with diabetes. In addition, further research is needed to elucidate the mechanism of action of the compound and its potential for causing bronchoconstriction.
Scientific Research Applications
(2R)-3-(4-(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol has been extensively studied for its potential use in the treatment of various medical conditions, including hypertension, angina, and arrhythmia. It is also being investigated for its potential use in the treatment of anxiety and panic disorders. In addition, it has been studied for its potential use in the prevention of cardiovascular diseases in patients with diabetes.
properties
IUPAC Name |
(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDLCVBSNYMMJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636840.png)
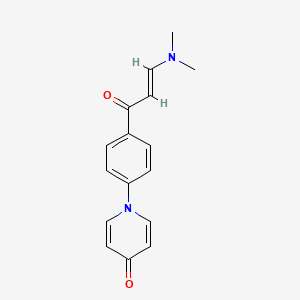

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2636847.png)
![2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2636848.png)
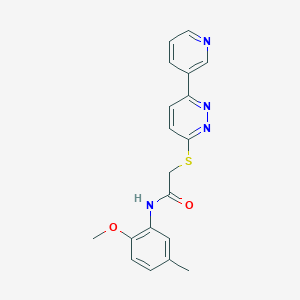
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2636850.png)
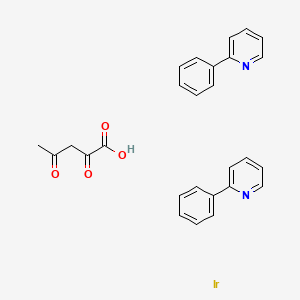
![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2636855.png)
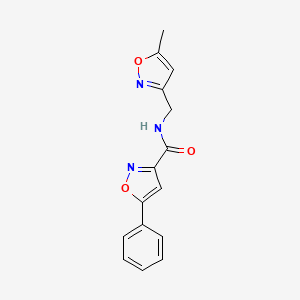
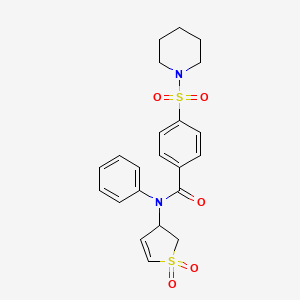
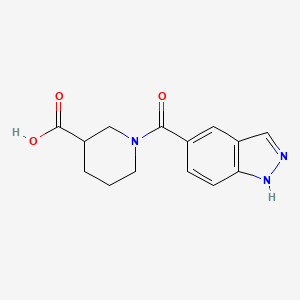
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2636860.png)
